6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method includes the use of a tandem aldol reaction followed by lactonization and Friedel–Crafts reaction. This method efficiently forms the lactone ring and the benzene ring, which are essential components of the chromene structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts and solvents that facilitate the reactions while minimizing by-products. The exact industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often studied using various biochemical and biophysical techniques to understand its mode of action better .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile:
7-hydroxy-6H-naphtho[2,3-c]coumarin: Another compound with a similar chromene structure, used in different chemical and biological studies.
Uniqueness
6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific hydroxyl groups at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXAPFLDYOBSDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20417515 |
Source
|
Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50624-08-3 |
Source
|
Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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